molecular formula C28H36O B3051395 trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene CAS No. 334826-61-8

trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene

Cat. No. B3051395
CAS RN: 334826-61-8
M. Wt: 388.6 g/mol
InChI Key: USRSOBBRABIJEC-UHFFFAOYSA-N
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Description

Trans-1-(4-Pentylcyclohexyl)-4-(2-(4-propoxyphenyl)ethynyl)benzene, commonly known as TPE-PPO, is a chemical compound that belongs to the family of liquid crystals. It is a type of organic compound that has gained significant attention due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of TPE-PPO is not fully understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes and alters their physical properties. This, in turn, affects the function of membrane-bound proteins and ion channels, leading to changes in cellular signaling and behavior.
Biochemical and Physiological Effects:
TPE-PPO has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. TPE-PPO has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TPE-PPO in lab experiments is its unique optical and electronic properties. It is highly fluorescent and can be easily incorporated into various biological systems. However, one of the main limitations is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of TPE-PPO. One area of research is the development of new materials for use in electronic devices. Another area of research is the use of TPE-PPO as a probe for the detection of biological molecules. Additionally, there is potential for the use of TPE-PPO in the development of new therapeutics for the treatment of cancer and other diseases.
Conclusion:
In conclusion, TPE-PPO is a unique chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

TPE-PPO has been extensively studied for its potential applications in various fields. It has been used in the development of new liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). TPE-PPO has also been used as a probe for the detection of biological molecules and as a fluorescent material for bioimaging applications.

properties

IUPAC Name

1-(4-pentylcyclohexyl)-4-[2-(4-propoxyphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O/c1-3-5-6-7-23-10-16-26(17-11-23)27-18-12-24(13-19-27)8-9-25-14-20-28(21-15-25)29-22-4-2/h12-15,18-21,23,26H,3-7,10-11,16-17,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRSOBBRABIJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633562
Record name 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334826-61-8
Record name 1-(4-Pentylcyclohexyl)-4-[(4-propoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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